3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is also known as NSC745887 or LMP-420 and is a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is its potential as a new drug candidate for the treatment of cancer, inflammation, and neurological disorders. It has shown promising results in preclinical studies and may have fewer side effects than currently available drugs. However, one of the main limitations of this compound is its complex synthesis method, which may limit its availability for further research.
Zukünftige Richtungen
There are several future directions for the research on 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone. One of the main directions is the optimization of the synthesis method to increase the yield and purity of the final product. Moreover, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs. Additionally, more studies are needed to explore the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis method of 3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone is complex and involves several steps. The first step involves the reaction of 3-(4-morpholinyl)propylamine with phthalic anhydride to form 3-(4-morpholinyl)propyl phthalimide. The second step involves the reaction of benzyl bromide with 3-(4-morpholinyl)propyl phthalimide to form this compound. This synthesis method has been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-benzyl-3-hydroxy-2-[3-(4-morpholinyl)propyl]-1-isoindolinone has shown potential applications in various fields of scientific research. One of the main applications is in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Moreover, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
3-benzyl-3-hydroxy-2-(3-morpholin-4-ylpropyl)isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21-19-9-4-5-10-20(19)22(26,17-18-7-2-1-3-8-18)24(21)12-6-11-23-13-15-27-16-14-23/h1-5,7-10,26H,6,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNASVJEXMXHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.